molecular formula C14H17ClFN3OS B5117580 N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No.: B5117580
M. Wt: 329.8 g/mol
InChI Key: UGERPOYLZLVABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as CPPU, is a synthetic cytokinin that has been shown to have various biochemical and physiological effects on plants and animals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is complex and not fully understood. This compound is a synthetic cytokinin that mimics the effects of natural cytokinins in plants and animals. It has been shown to activate various signaling pathways in cells, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants and animals. In plants, this compound promotes cell division and elongation, leading to increased growth and development. It also promotes the formation of adventitious roots and the synthesis of chlorophyll. In animals, this compound has been shown to have neuroprotective effects and to promote the growth of neurons in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other cytokinins. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the effects of natural cytokinins. It also has limited solubility in water, which may affect its bioavailability in cells.

Future Directions

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has significant potential for future research in agriculture and medicine. In agriculture, this compound could be used to improve the quality and yield of crops, leading to increased food production. In medicine, this compound could be studied further for its potential use in the treatment of neurodegenerative diseases and cancer. Future research could focus on the development of new this compound analogs with improved bioavailability and specificity for different signaling pathways. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and tissues.
In conclusion, this compound is a synthetic cytokinin that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has significant potential for future research in agriculture and medicine, and further studies are needed to fully understand its effects and potential applications.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is synthesized through a series of chemical reactions starting from 3-chloro-4-fluoroaniline. The synthesis involves the reaction of 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)propanamide. This compound is then reacted with thiosemicarbazide to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea has been extensively studied for its potential therapeutic applications in agriculture and medicine. In agriculture, this compound has been shown to promote plant growth and development by increasing cell division and elongation. It has also been shown to improve the quality and yield of fruits and vegetables. In medicine, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have neuroprotective effects and to promote the growth of neurons in the brain.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFN3OS/c15-11-9-10(4-5-12(11)16)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERPOYLZLVABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797303
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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